N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate
描述
依利格鲁司特-d15(酒石酸盐)是依利格鲁司特酒石酸盐的氘标记衍生物,是一种葡萄糖神经酰胺合酶抑制剂。 该化合物主要用于治疗戈谢病,这是一种罕见的遗传性疾病,其特征是由于酶酸性β-葡萄糖苷酶缺乏导致葡萄糖神经酰胺在各种器官中积累 。 依利格鲁司特-d15(酒石酸盐)中的氘标记增强了其稳定性,并允许在药代动力学研究中进行精确跟踪 .
作用机制
生化分析
Biochemical Properties
Eliglustat-d15 (tartrate) interacts with glucosylceramide synthase, inhibiting its function . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Cellular Effects
Eliglustat-d15 (tartrate) has significant effects on various types of cells and cellular processes. It decreases cell surface levels of the gangliosides GM 1 and GM 3 in K562 and B16/F10 cells . In Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide, Eliglustat-d15 (tartrate) reduces this accumulation, thereby helping the affected organs to function better .
Molecular Mechanism
The molecular mechanism of action of Eliglustat-d15 (tartrate) involves the inhibition of glucosylceramide synthase . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Temporal Effects in Laboratory Settings
In a 9-month phase 3 ENGAGE trial, Eliglustat-d15 (tartrate) significantly improved haematological endpoints and reduced organomegaly compared with placebo in treatment-naive adults with Gaucher disease type 1 . During long-term treatment with Eliglustat-d15 (tartrate) (≤4 years) in the extension period of each of these pivotal trials and a phase 2 trial, patients experienced sustained improvements in visceral, haematological and skeletal endpoints .
Dosage Effects in Animal Models
The effects of Eliglustat-d15 (tartrate) vary with different dosages in animal models. For instance, Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease .
Metabolic Pathways
The primary metabolic pathways of Eliglustat-d15 (tartrate) involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety . The combination of these two pathways results in the production of several oxidative metabolites .
准备方法
依利格鲁司特-d15(酒石酸盐)的合成涉及多个步骤,从氘标记中间体的制备开始。该过程通常包括:
偶联反应: 第一步涉及将S-(+)-2-苯基甘氨醇与苯基溴乙酸偶联.
氢化: 然后将中间体进行氢化以引入氘原子.
酒石酸盐的形成: 最后,将该化合物与酒石酸反应形成酒石酸盐.
工业生产方法侧重于优化这些步骤,以确保高产率和纯度。 该过程可能涉及使用先进技术,如色谱法进行纯化和结晶以获得最终产品 .
化学反应分析
依利格鲁司特-d15(酒石酸盐)经历各种化学反应,包括:
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、钯碳等催化剂,以及温度控制以优化反应速率 。 这些反应形成的主要产物通常是具有修饰的官能团的原始化合物的衍生物 .
科学研究应用
依利格鲁司特-d15(酒石酸盐)具有广泛的科学研究应用:
相似化合物的比较
生物活性
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula: C26H32N2O4
- Molecular Weight: 436.54 g/mol
- CAS Number: 1430611-23-6
Synthesis
The synthesis of N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide typically involves multi-step organic reactions. The initial steps often include the formation of the 1,4-benzodioxane moiety followed by amide coupling reactions to introduce the pyrrolidine and octanamide functionalities. Detailed synthetic pathways have been documented in various studies focusing on related compounds with similar structural motifs .
Enzyme Inhibition
Research has indicated that compounds containing the 1,4-benzodioxane structure exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition: Several derivatives have shown potent inhibition against yeast α-glucosidase. This activity is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase Inhibition: Some analogs have demonstrated weak inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
Antitumor Activity
Compounds similar to N-[(1R,2R)-...]-octanamide have been reported to possess broad-spectrum antitumor properties. Studies indicate that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The benzodioxane moiety has been associated with anti-inflammatory properties. Compounds derived from this structure have shown effectiveness in reducing inflammation in animal models of inflammatory diseases .
Study 1: Enzyme Inhibition Profile
A study investigated the enzyme inhibition profile of several benzodioxane derivatives. The results indicated that compounds with structural similarities to N-[(1R,2R)-...]-octanamide exhibited significant inhibition against α-glucosidase and moderate activity against AChE. The molecular docking studies supported these findings by demonstrating favorable binding interactions with the active sites of these enzymes .
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines revealed that specific derivatives of the compound induced apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .
Comparative Biological Activity Table
Compound Name | α-glucosidase Inhibition | AChE Inhibition | Antitumor Activity |
---|---|---|---|
N-[(1R,2R)-...]-octanamide | High | Low | Moderate |
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetamide | Moderate | Moderate | High |
N-(un/substituted phenyl)acetamide derivatives | Variable | High | Variable |
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGQLUTVKDPUJS-FMLUTTPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。